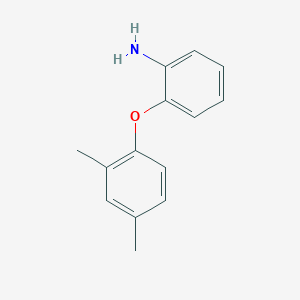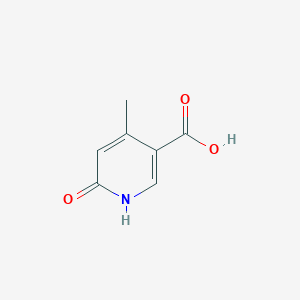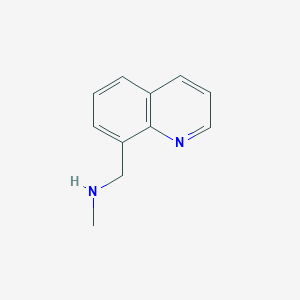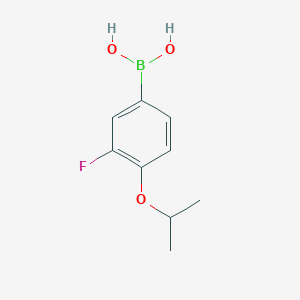
2-(chloromethyl)-N,N-dimethylaniline hydrochloride
Übersicht
Beschreibung
2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound with the chemical formula C7H11Cl2N. It is a yellowish-white crystalline solid that is soluble in water and alcohol. 2-(Chloromethyl)-N,N-dimethylaniline hydrochloride is used in the synthesis of a variety of organic compounds, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Carcinogenic Potential
2,6-Dimethylaniline, a compound related to 2-(chloromethyl)-N,N-dimethylaniline hydrochloride, has been studied for its potential carcinogenic effects. It is a widely encountered environmental pollutant, found in tobacco smoke and as a metabolite of lidocaine. Its ability to form hemoglobin adducts in humans and DNA adducts in vitro indicates a profile similar to typical arylamine carcinogens, suggesting a potential risk for human health (Gonçalves, Beland, & Marques, 2001).
Chemical Synthesis and Applications
The compound has been utilized in the synthesis of various chemicals. For example, it is used as a key intermediate in the synthesis of vadimezana, a vascular disrupting agent. This showcases its role in the pharmaceutical industry and the synthesis of complex molecules (Shaojie, 2011).
Metabolism Studies
Studies have been conducted on the metabolic pathways of N,N-dimethylaniline in animals, such as dogs. Understanding its metabolites can provide insights into its toxicity, pharmacokinetics, and potential therapeutic applications (Kiese & Renner, 2004).
Organic Synthesis and Catalysis
N,N-Dimethylaniline hydroperoxide, derived from N,N-dimethylaniline, has potential applications in organic synthesis, indicating the broader utility of these compounds in chemical reactions and as catalysts (Xu, Zhang, & Duan, 2007).
Hydrogenation and Acidity Studies
The reaction of 2,6-dimethylaniline was studied to understand hydrogenation, C-N bond cleavage, and acidity in catalysis. Such studies are crucial in refining industrial processes involving these compounds (Gestel, Leglise, & Duchet, 1992).
Photoreactions and Chemical Transformations
The photolysis of 4-chloro-N,N-dimethylaniline in the presence of heterocycles like furan, pyrrole, and thiophene leads to the formation of various heterocyclic compounds, demonstrating its role in light-induced chemical transformations (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Molecular Structure Studies
The molecular and crystal structures of various derivatives, such as 1-organosulfonyl-2-sila-5-piperazinones, have been determined,indicating the significance of these compounds in structural chemistry and materials science. Such studies often lead to the development of new materials with unique properties (Shipov et al., 2013).
Ligand Design in Metal Complexes
Research has explored the complexation behavior and properties of cobalt complexes with nitrogen-functionalized cyclopentadienyl ligands, where 2-lithio-N,N-dimethylaniline is a key component. This underscores the importance of such compounds in organometallic chemistry and catalysis (Enders, Ludwig, & Pritzkow, 2001).
Chemical Reaction Kinetics
Kinetic studies of reactions involving N,N-dimethylaniline, such as N-demethylation catalyzed by chloroperoxidase, have provided valuable insights into enzymatic mechanisms and reaction kinetics, essential for biochemical and pharmaceutical applications (Kedderis & Hollenberg, 1983).
DNA Adduct Formation and Carcinogenesis
The formation of DNA adducts by reaction with N-acetoxy derivatives of dimethylaniline has been studied, highlighting the potential genotoxic and carcinogenic effects of these compounds. This research is crucial for understanding the molecular mechanisms of chemical-induced carcinogenesis (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
Wirkmechanismus
Target of Action
The primary target of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is DNA. It works by binding to the N7 nitrogen on the DNA base guanine .
Mode of Action
2-(chloromethyl)-N,N-dimethylaniline hydrochloride is an alkylating agent. It works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the prevention of cell duplication .
Biochemical Pathways
The compound affects the DNA replication pathway. By binding to DNA and preventing its duplication, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride disrupts the normal cell cycle and inhibits the growth and proliferation of cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride’s action include DNA damage and the inhibition of cell growth and proliferation. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride. For example, the compound is toxic to aquatic life with long-lasting effects . It may also cause serious eye damage, skin irritation, and respiratory irritation . Therefore, the use and disposal of this compound must be carefully managed to minimize environmental impact and ensure safety .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-6-4-3-5-8(9)7-10;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRHDGMNRMJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543209 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
CAS RN |
104340-39-8 | |
| Record name | 2-(Chloromethyl)-N,N-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



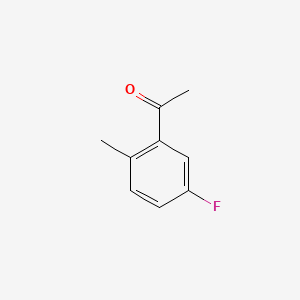
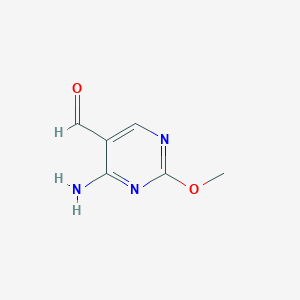
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
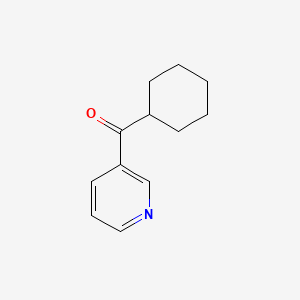

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)

